N-(5-chloro-2-phenoxyphenyl)-2-(phenylthio)acetamide
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C20H16ClNO2S and its molecular weight is 369.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0590276 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity
Research has shown that certain phenolic compounds, including derivatives related to N-(5-chloro-2-phenoxyphenyl)-2-(phenylthio)acetamide, act as inhibitors of lipid peroxidation and function as radical scavengers. This antioxidant activity is significant in biological systems, particularly in preventing oxidative stress-related damage (Dinis, Madeira, & Almeida, 1994).
Synthesis for Antimalarial Drugs
The compound N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the subject chemical, serves as an intermediate in the natural synthesis of antimalarial drugs. This highlights its potential utility in the development of treatments for malaria (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Potential
A study on 2-(substituted phenoxy) acetamide derivatives, which are structurally related to this compound, demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This suggests a possibility for the development of new therapeutic agents based on similar structures (Rani, Pal, Hegde, & Hashim, 2014).
Metabolism and Bioactivation Studies
Studies have explored the metabolism of various acetamide herbicides and their derivatives in human and animal models. Understanding the metabolic pathways and bioactivation of these compounds is crucial for assessing their safety and environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of acetaminophen, a related compound, using TiO2 nanoparticles under UV light, provides insights into environmental remediation techniques. This is particularly relevant for the breakdown of pharmaceutical compounds in water sources (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide, a compound closely related to the target molecule, have been studied. Such analyses are essential for understanding the physical and chemical properties of these compounds, which can inform their potential applications (Chi, Wang, Jin, Wang, Zhao, & Tao, 2018).
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S/c21-15-11-12-19(24-16-7-3-1-4-8-16)18(13-15)22-20(23)14-25-17-9-5-2-6-10-17/h1-13H,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBRIHIIXPWUFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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